2-(3-Fluoropyridin-2-yl)propan-2-ol
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Overview
Description
2-(3-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability and reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . These methods ensure high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(3-Fluoropyridin-2-yl)propanal or 2-(3-Fluoropyridin-2-yl)propanone .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced pharmacological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridin-4-yl)propan-2-ol
- 2-(6-Fluoropyridin-2-yl)propan-2-ol
- 2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol
Uniqueness
2-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to other fluorinated pyridines, it offers a balance of stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
InChI Key |
OBSWMACXELRFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)F)O |
Origin of Product |
United States |
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